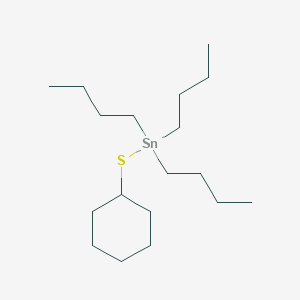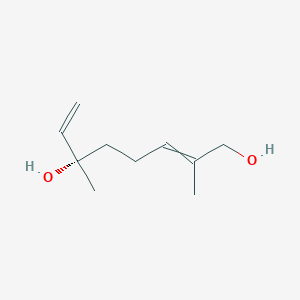
(6S)-2,6-Dimethylocta-2,7-diene-1,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6S)-2,6-Dimethylocta-2,7-diene-1,6-diol is an organic compound with a unique structure characterized by two double bonds and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-2,6-Dimethylocta-2,7-diene-1,6-diol typically involves multi-step organic reactions. One common method includes the use of starting materials such as isoprene and formaldehyde, followed by a series of reactions including aldol condensation, reduction, and selective hydroxylation. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to achieve the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(6S)-2,6-Dimethylocta-2,7-diene-1,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are used for hydrogenation.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting hydroxyl groups to halides.
Major Products Formed
The major products formed from these reactions include various derivatives such as ketones, aldehydes, alkanes, and halides, depending on the specific reaction and conditions used.
Scientific Research Applications
(6S)-2,6-Dimethylocta-2,7-diene-1,6-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (6S)-2,6-Dimethylocta-2,7-diene-1,6-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and double bonds play a crucial role in its reactivity and binding affinity. The compound can participate in hydrogen bonding, hydrophobic interactions, and covalent modifications, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(6R)-2,6-Dimethylocta-2,7-diene-1,6-diol: A stereoisomer with different spatial arrangement of atoms.
2,6-Dimethylocta-2,7-diene-1,6-diol: A compound with similar structure but without the specific stereochemistry.
2,6-Dimethyloctane-1,6-diol: A saturated analog with no double bonds.
Uniqueness
(6S)-2,6-Dimethylocta-2,7-diene-1,6-diol is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological molecules. This stereochemistry can lead to different biological activities and properties compared to its isomers and analogs.
Properties
CAS No. |
66957-95-7 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(6S)-2,6-dimethylocta-2,7-diene-1,6-diol |
InChI |
InChI=1S/C10H18O2/c1-4-10(3,12)7-5-6-9(2)8-11/h4,6,11-12H,1,5,7-8H2,2-3H3/t10-/m1/s1 |
InChI Key |
NSMIMJYEKVSYMT-SNVBAGLBSA-N |
Isomeric SMILES |
CC(=CCC[C@@](C)(C=C)O)CO |
Canonical SMILES |
CC(=CCCC(C)(C=C)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1-Carboxypropyl)sulfanyl]naphthalene-2-carboxylic acid](/img/structure/B14483548.png)
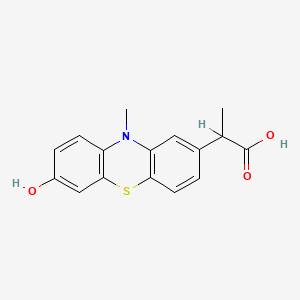

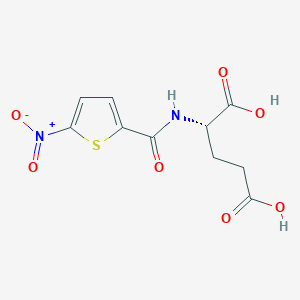
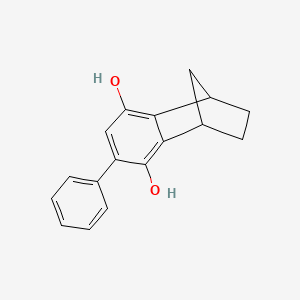
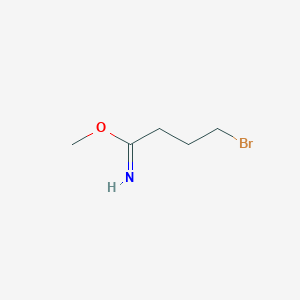
![[4-(Morpholine-4-sulfonyl)phenoxy]acetyl chloride](/img/structure/B14483581.png)
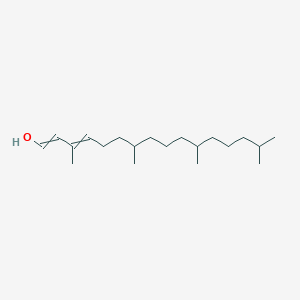
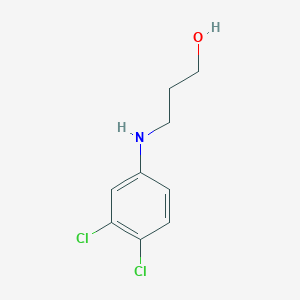
![2,6-Dimethyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B14483600.png)


![[(1,2,3,3,4,4,5,5,6,6,6-Undecafluorohex-1-en-1-yl)sulfanyl]benzene](/img/structure/B14483612.png)
